molecular formula C20H17ClN4O B2402047 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone CAS No. 2034559-53-8

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone

Cat. No.: B2402047
CAS No.: 2034559-53-8
M. Wt: 364.83
InChI Key: OVDBNAYKXIRLPH-UHFFFAOYSA-N
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Description

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone is a complex organic molecule that features both benzimidazole and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling through a series of condensation and substitution reactions.

  • Preparation of Benzimidazole Intermediate

    • Starting material: o-phenylenediamine
    • Reagent: Formic acid or other suitable formylating agents
    • Conditions: Reflux in an appropriate solvent (e.g., ethanol) to form benzimidazole.
  • Preparation of Indole Intermediate

    • Starting material: 2-nitrotoluene
    • Reagent: Palladium catalyst, hydrogen gas
    • Conditions: Hydrogenation to form indole.
  • Coupling Reaction

    • Reagents: Pyrrolidine, 5-chloroindole, benzimidazole intermediate
    • Conditions: Use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent (e.g., dichloromethane) under inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole or indole rings, converting them to amines.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Use of electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a bioactive molecule. Studies may focus on its interaction with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its therapeutic potential. The compound’s structure suggests possible applications in the development of drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone: A closely related compound with a similar structure but differing in the position of the benzimidazole moiety.

    (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-bromo-1H-indol-2-yl)methanone: Similar structure with a bromine atom instead of chlorine on the indole ring.

Uniqueness

The uniqueness of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone lies in its specific combination of benzimidazole and indole moieties, which may confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-chloro-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c21-14-5-6-16-13(9-14)10-18(23-16)20(26)24-8-7-15(11-24)25-12-22-17-3-1-2-4-19(17)25/h1-6,9-10,12,15,23H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDBNAYKXIRLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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